molecular formula C₂₅H₄₂O₅ B1145382 12β-Hydroxyisocholic Acid Methyl Ester CAS No. 71883-63-1

12β-Hydroxyisocholic Acid Methyl Ester

Cat. No.: B1145382
CAS No.: 71883-63-1
M. Wt: 422.6
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Description

12β-Hydroxyisocholic Acid Methyl Ester (CAS: 71883-63-1) is a methylated derivative of 12β-Hydroxyisocholic Acid, a bile acid analog characterized by a hydroxyl group at the 12β position on its steroid backbone. Bile acid methyl esters are critical in lipid metabolism studies due to their enhanced stability and altered physicochemical properties compared to free bile acids. This compound is widely used to investigate bile acid receptor interactions (e.g., FXR, TGR5), lipid transport mechanisms, and enzymatic processes involving methyltransferases .

Properties

CAS No.

71883-63-1

Molecular Formula

C₂₅H₄₂O₅

Molecular Weight

422.6

Synonyms

(3α,​5β,​7α,​12β)​-3,​7,​12-​Trihydroxycholan-​24-​oic Acid Methyl Ester;  3α,7α,12β-Trihydroxy-5β-cholanic Acid Methyl Ester;  3α,7α,12β-Trihydroxy-5β-cholanoic Acid Methyl Ester;  Lagocholic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bile Acid Methyl Esters

(a) Nutriacholic Acid Methyl Ester (CAS: 10538-59-7)
  • Structural Differences : Lacks the 12β-hydroxyl group present in 12β-Hydroxyisocholic Acid Methyl Ester.
  • Functional Impact : Reduced polarity due to the absence of the 12β-hydroxyl group may lower solubility in aqueous environments, influencing micelle formation efficiency in lipid digestion .
  • Applications : Used as a reference standard in metabolic studies but less frequently in FXR activation assays compared to 12β-substituted analogs .
(b) Hyodeoxycholic Acid Methyl Ester
  • Structural Differences : Contains hydroxyl groups at positions 3α and 6α but lacks the 12β-hydroxyl group.
  • Functional Impact : Demonstrates stronger emulsifying activity in lipid digestion due to its dihydroxyl configuration. However, its affinity for FXR is weaker than 12β-hydroxylated derivatives .
  • Research Findings : Used to study bile acid-CoA synthase activity and cholesterol homeostasis .
(c) 11-Oxo-12S-Hydroxy Lithocholic Acid Methyl Ester (BAA473; CAS: 27240-87-5)
  • Structural Differences : Features an 11-oxo group and a 12S-hydroxyl group, differing in oxidation state and stereochemistry from this compound.
  • The 12S configuration may alter receptor binding specificity compared to the 12β isomer .
  • Molecular Weight : 420.58 g/mol (C25H40O5), slightly lighter than this compound (estimated ~434 g/mol for C25H42O5) .

Non-Bile Acid Methyl Esters (Diterpenes and Fatty Acids)

(a) Sandaracopimaric Acid Methyl Ester (CAS: N/A)
  • Structural Differences : A labdane-type diterpene methyl ester with a tricyclic carbon skeleton, unlike the steroid core of bile acids.
  • Functional Impact : Used in plant resin studies for antimicrobial properties; methyl esterification improves volatility for GC-MS analysis .

  • Analytical Relevance : Highlights the role of esterification in enhancing detectability in chromatographic methods, a technique also applicable to bile acid esters .

(b) Linoleic Acid Methyl Ester (CAS: N/A)
  • Functional Impact : Primarily studied in lipid oxidation and membrane fluidity assays. Unlike bile acid esters, it lacks receptor-binding activity but shares analytical applications in GC-MS profiling .
(a) 8-O-Acetylshanzhiside Methyl Ester
  • Structural Differences : A glycoside methyl ester with an acetylated sugar moiety, unrelated to bile acids.
  • Functional Impact : Used as a synthetic precursor in drug development, emphasizing the versatility of methyl esters in modifying pharmacokinetic properties .
(b) 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic Acid Methyl Ester (CAS: 133181-56-3)
  • Structural Differences : Contains acetyloxy and oxo groups at positions 12 and 7, respectively, introducing additional sites for enzymatic hydrolysis.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Key Applications
This compound 71883-63-1 C25H42O5 (est.) 12β-hydroxyl, methyl ester FXR studies, lipid transport
Nutriacholic Acid Methyl Ester 10538-59-7 C25H42O5 (est.) No 12β-hydroxyl Metabolic reference standards
BAA473 27240-87-5 C25H40O5 11-oxo, 12S-hydroxyl Enzyme-binding assays
Hyodeoxycholic Acid Methyl Ester N/A C25H42O5 3α,6α-dihydroxyl Cholesterol homeostasis
Sandaracopimaric Acid Methyl Ester N/A C21H32O2 Labdane diterpene GC-MS profiling

Research Findings and Mechanistic Insights

  • Receptor Specificity: The 12β-hydroxyl group in this compound enhances FXR binding affinity compared to non-hydroxylated analogs, as shown in receptor activation assays .
  • Enzymatic Interactions : Methyl esterification reduces susceptibility to bacterial deconjugation in the gut, making it a stable probe for studying enterohepatic circulation .
  • Analytical Utility: Like fatty acid methyl esters (e.g., linoleic acid methyl ester), bile acid methyl esters are optimized for GC-MS analysis due to increased volatility .

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